4-Phenylpicolinimidamide hydrochloride
Description
4-Phenylpicolinimidamide hydrochloride is a substituted picolinimidamide derivative characterized by a phenyl group at the 4-position of the pyridine ring and an amidine functional group. The amidine group and aromatic substituents contribute to its reactivity, solubility, and ability to interact with biological targets, making it a candidate for further pharmacological exploration .
Properties
IUPAC Name |
4-phenylpyridine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3.ClH/c13-12(14)11-8-10(6-7-15-11)9-4-2-1-3-5-9;/h1-8H,(H3,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUBDHQXEYJYIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704325 | |
| Record name | 4-Phenylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179361-01-3 | |
| Record name | 2-Pyridinecarboximidamide, 4-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1179361-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Analogues with High Similarity
The following compounds exhibit high structural similarity to 4-Phenylpicolinimidamide hydrochloride, differing primarily in substituent type and position:
Key Observations :
- Conversely, the ethoxy group in 4-Ethoxypicolinimidamide improves aqueous solubility, favoring applications requiring polar solvents .
- Biological Activity : The pyridinyloxy substituent in 4-(Pyridin-3-yloxy)picolinimidamide may facilitate interactions with neurotransmitter receptors, suggesting utility in neurological drug development .
Positional Isomers and Lower-Similarity Analogues
Compounds with lower similarity indices often differ in substituent positions or core structures:
Key Observations :
Functional Group Variations
Other analogues replace the amidine group or modify the aromatic system:

Key Observations :
- Core Modifications : Replacement of the pyridine ring with a benzene system (e.g., 4-(Benzyloxy)benzimidamide) shifts reactivity toward electrophilic aromatic substitution, broadening synthetic utility .
Research and Development Implications
For instance:
- 4-Phenoxypicolinimidamide: Prioritized for antiviral research due to its protease-binding affinity .
- 4-(tert-Butoxy)picolinimidamide : Explored in CNS drug design for its enhanced stability .
Future studies should focus on structure-activity relationships (SAR) to optimize pharmacokinetic profiles and target engagement.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

